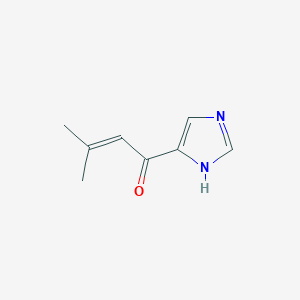
1-(1H-imidazol-5-yl)-3-methylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-imidazol-5-yl)-3-methylbut-2-en-1-one is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 1-(1H-imidazol-5-yl)-3-methylbut-2-en-1-one, can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the condensation of aldehydes with 2-aminobenzylalcohol and subsequent reactions to form the imidazole ring .
Industrial Production Methods
Industrial production of imidazole derivatives often employs multicomponent reactions, which allow for the efficient synthesis of highly substituted imidazole derivatives. These reactions typically involve α-azido chalcones, aryl aldehydes, and anilines in the presence of catalysts such as erbium triflate .
Chemical Reactions Analysis
Types of Reactions
1-(1H-imidazol-5-yl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: tert-butylhydroperoxide (TBHP)
Reduction: Sodium borohydride
Substitution: Electrophiles or nucleophiles in the presence of suitable catalysts
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties depending on the substituents introduced .
Scientific Research Applications
1-(1H-imidazol-5-yl)-3-methylbut-2-en-1-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-5-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . For example, imidazole derivatives can inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting their therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties.
4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole: Another imidazole derivative with additional functional groups, leading to different biological activities.
Uniqueness
1-(1H-imidazol-5-yl)-3-methylbut-2-en-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylbut-2-en-1-one moiety can enhance its interaction with certain molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
61985-34-0 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(1H-imidazol-5-yl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C8H10N2O/c1-6(2)3-8(11)7-4-9-5-10-7/h3-5H,1-2H3,(H,9,10) |
InChI Key |
PIPRWGKDKKJWDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CN=CN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



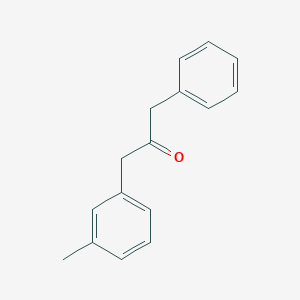
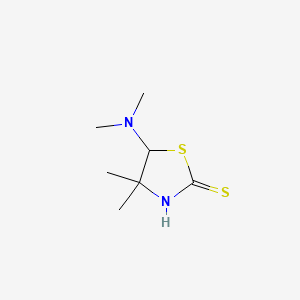
![Indeno[2,1-b]pyran, 2,3,4-trimethyl-9-(2-naphthalenyl)-](/img/structure/B14547202.png)
![3-[(3-Methoxyprop-1-en-2-yl)oxy]pentane](/img/structure/B14547206.png)
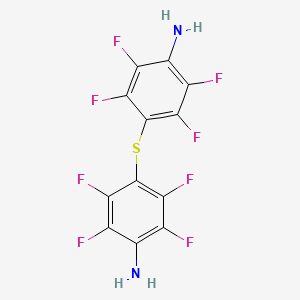

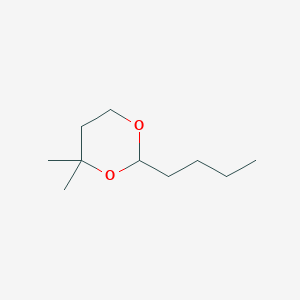
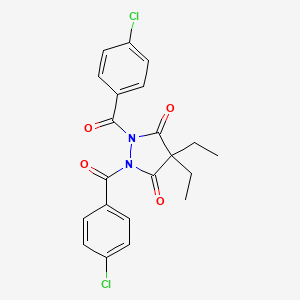
![Ethyl 2-{[(2-methoxyphenyl)methyl]amino}-3-oxobutanoate](/img/structure/B14547232.png)
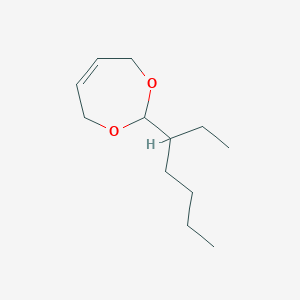

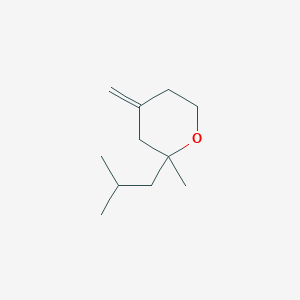
![6-ethyl-3-[(E)-C-ethyl-N-prop-2-enoxycarbonimidoyl]-4-hydroxypyran-2-one](/img/structure/B14547259.png)
